molecular formula C7H8ClNO4S2 B1621191 2-Chloro-5-methylsulfonylbenzenesulfonamide CAS No. 3544-47-6

2-Chloro-5-methylsulfonylbenzenesulfonamide

Cat. No. B1621191
CAS RN: 3544-47-6
M. Wt: 269.7 g/mol
InChI Key: BBCWUIJFWBSIJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylsulfonylbenzenesulfonamide is represented by the linear formula C7H8ClNO4S2 . The SMILES string representation is ClC1=C(S(N)(=O)=O)C=C(S©(=O)=O)C=C1 . Density functional theory (DFT) is a computational method that is frequently employed for theoretical simulation of an organic compound’s electronic structure .


Physical And Chemical Properties Analysis

2-Chloro-5-methylsulfonylbenzenesulfonamide has a molecular weight of 269.73 g/mol . The compound is represented by the linear formula C7H8ClNO4S2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Transport and Persistence in Soil

  • Chlorsulfuron, a compound structurally related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, has been studied for its transport characteristics in soil. It's a sulfonylurea herbicide with high soil persistence, and research has focused on predicting its mobility in agricultural soils (Veeh et al., 1994).

Anticancer and Autophagy Effects

  • New dibenzensulfonamides, structurally related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, have shown promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also demonstrated inhibition of tumor-associated human carbonic anhydrase isoenzymes (Gul et al., 2018).

Synthesis and Chemical Analysis

  • The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of 2-Chloro-5-methylsulfonylbenzenesulfonamide, has been reported. This compound is useful in the synthesis of key intermediates for the preparation of pesticides (Du et al., 2005).

Bioactivity and Antitumor Properties

  • Investigations into 2-mercaptobenzenesulfonamide derivatives revealed notable anticancer and anti-HIV activities, highlighting the potential for development of new drug candidates from these compounds (Pomarnacka & Kornicka, 2001).

Herbicide Metabolism in Plants

  • Studies on chlorsulfuron, related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, have provided insight into its metabolism in plants, particularly in cereals, where it is used as a herbicide. This research contributes to understanding the biological basis for the selectivity of such herbicides in crops (Sweetser et al., 1982).

properties

IUPAC Name

2-chloro-5-methylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCWUIJFWBSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361206
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylsulfonylbenzenesulfonamide

CAS RN

3544-47-6
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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